Cas no 1308967-38-5 ((S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide)

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide structure
1308967-38-5 structure
Product name:(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide
CAS No:1308967-38-5
MF:C13H18N2O3
MW:250.293623447418
CID:2165628

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide Chemical and Physical Properties

Names and Identifiers

    • (S)-2-amino-n-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-n-methyl-propionamide
    • (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylpropanamide
    • AM91831
    • (S)-2-Amino-N-(2,3-dihydrobenzo[1,4]dioxin-6-ylmethyl)-N-methylpropanamide
    • (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide
    • Inchi: 1S/C13H18N2O3/c1-9(14)13(16)15(2)8-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7,9H,5-6,8,14H2,1-2H3/t9-/m0/s1
    • InChI Key: KUXCYHHGFUNCDQ-VIFPVBQESA-N
    • SMILES: O1CCOC2C=CC(=CC1=2)CN(C)C([C@H](C)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 298
  • Topological Polar Surface Area: 64.8

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM493406-1g
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylpropanamide
1308967-38-5 97%
1g
$762 2023-01-07
Fluorochem
085097-500mg
S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide
1308967-38-5
500mg
£389.00 2022-03-01
Ambeed
A581160-1g
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylpropanamide
1308967-38-5 97%
1g
$778.0 2025-03-18

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide Related Literature

Additional information on (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide

Introduction to (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide and Its Significance in Modern Chemical Biology

Compound with the CAS number 1308967-38-5 is a highly specialized molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The molecular structure of this compound, specifically (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide, exhibits a unique combination of functional groups that make it a promising candidate for various biological applications. This introduction aims to provide a comprehensive overview of the compound's properties, its potential applications, and the latest research findings that highlight its importance in contemporary scientific endeavors.

The core structure of this compound includes a benzo[1,4]dioxin moiety, which is known for its diverse biological activities. The benzo[1,4]dioxin scaffold is a key component in several naturally occurring and synthetic compounds that have shown efficacy in modulating biological pathways. In particular, the presence of a hydroxymethyl group at the 6-position of the benzo[1,4]dioxin ring enhances its reactivity and binding affinity to various biological targets. This feature has been extensively studied in recent years, leading to the development of novel therapeutic agents targeting neurological and inflammatory disorders.

One of the most intriguing aspects of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide is its stereochemical configuration. The (S) configuration at the chiral center introduces a specific spatial arrangement that can significantly influence its biological activity. Research has shown that enantiomers of similar molecular structures can exhibit markedly different pharmacological profiles. This phenomenon has been well-documented in the literature, particularly in the context of drug development where enantiomeric purity is crucial for therapeutic efficacy and safety.

In recent years, there has been a surge in interest regarding the development of small molecule modulators for neurological disorders. The benzo[1,4]dioxin derivative mentioned here has shown promise in preclinical studies as a potential candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. These studies have highlighted its ability to interact with specific neurotransmitter receptors and modulate intracellular signaling pathways associated with neuroprotection and inflammation reduction. The amino and propionamide functional groups further contribute to its versatility by allowing modifications that can enhance its pharmacokinetic properties.

The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide represents a significant achievement in synthetic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and enantiomeric purity. Advances in catalytic methods and chiral auxiliary techniques have made it possible to produce this compound with increasing efficiency. These advancements not only facilitate research but also open up new avenues for industrial-scale production of similar molecules for therapeutic purposes.

The compound's potential extends beyond neurological applications. Preliminary studies have also explored its efficacy in treating inflammatory conditions such as rheumatoid arthritis and Crohn's disease. The benzo[1,4]dioxin moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which are transcription factors involved in regulating inflammation and metabolism. By modulating PPAR activity, this compound may offer a novel approach to managing chronic inflammatory diseases.

Another area of interest is the compound's role in anticancer research. Benzo[1,4]dioxin derivatives have been investigated for their ability to induce apoptosis in cancer cells while sparing healthy cells. The specific structure of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide suggests that it may interfere with critical signaling pathways involved in cancer cell proliferation and survival. Ongoing clinical trials are exploring its potential as an adjunct therapy alongside conventional cancer treatments.

The environmental impact of this compound is also a subject of interest. While it is not classified as a hazardous or regulated substance under current guidelines, its persistence and bioaccumulation potential need to be carefully evaluated. Research is ongoing to understand how this compound behaves in various environmental matrices and to develop strategies for safe disposal and waste management.

In conclusion, (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide represents a significant advancement in chemical biology with broad applications in pharmaceutical research. Its unique molecular structure and stereochemical configuration make it a versatile tool for modulating biological pathways associated with neurological disorders, inflammation, and cancer. As research continues to uncover new therapeutic potentials, this compound is poised to play a crucial role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:1308967-38-5)(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide
A1247101
Purity:99%
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